molecular formula C15H28N2O2 B1445220 tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate CAS No. 1478274-72-4

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate

Cat. No.: B1445220
CAS No.: 1478274-72-4
M. Wt: 268.39 g/mol
InChI Key: BCNJTYSAVPKCQV-UHFFFAOYSA-N
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Description

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate is a chemical compound belonging to the class of azetidine carboxylates. It is characterized by the presence of a tert-butyl group, a cyclohexylmethyl group, and an azetidine ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with cyclohexylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclohexylmethyl group is replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives

Scientific Research Applications

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-((propan-2-yl)amino)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel therapeutic agents and specialty chemicals.

Properties

IUPAC Name

tert-butyl 3-(cyclohexylmethylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNJTYSAVPKCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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